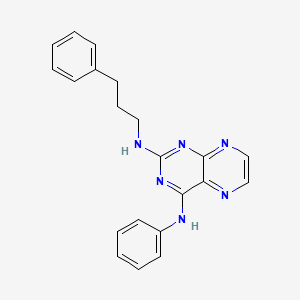

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine, also known as PPD, is a compound that has been extensively studied in scientific research. It is a pteridine derivative that has shown promising results in various applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been investigated for its antitumor properties. Specifically, a series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were synthesized and evaluated against human breast cancer cells and human gastric cancer cells. One of the most potent compounds demonstrated superior antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .

CDK6 Inhibition

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been considered a promising target for cancer treatment. The synthesized N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were tested for their CDK6 inhibitory activities. Understanding their binding interactions with CDK6 through molecular docking simulations provides valuable insights for drug development .

Novel Structure Exploration

Many reported CDK inhibitors share common structural motifs, such as the N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. To discover compounds with novel structures, researchers incorporated pyrrole positions into the N-phenylpyrimidin-2-amine scaffold. The resulting N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives represent a fresh approach to antitumor drug design .

Mecanismo De Acción

Target of Action

The primary target of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .

Mode of Action

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine interacts with CDK6, inhibiting its activity . The compound’s interaction with CDK6 results in the inhibition of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s structure suggests that it may have good metabolic stability

Result of Action

The result of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine’s action is the inhibition of cell proliferation. In particular, it has shown potent anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Propiedades

IUPAC Name |

4-N-phenyl-2-N-(3-phenylpropyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-3-8-16(9-4-1)10-7-13-24-21-26-19-18(22-14-15-23-19)20(27-21)25-17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H2,23,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXXVAXDHUUVDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl{2-[(3-phenylpropyl)amino]pteridin-4-yl}amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)

![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412560.png)